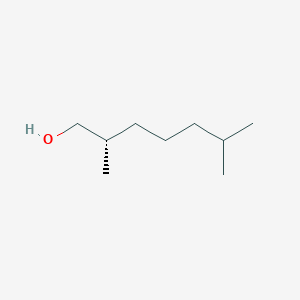

(2S)-2,6-dimethylheptan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2,6-dimethylheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-8(2)5-4-6-9(3)7-10/h8-10H,4-7H2,1-3H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCYIBFNZRWQGNB-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCC(C)C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Stereochemical Considerations and Isomerism of 2,6 Dimethylheptan 1 Ol

Enantiomeric Forms of 2,6-Dimethylheptan-1-ol (B1196362) [(2S)- and (2R)-Isomers]

The carbon atom at position 2 in 2,6-dimethylheptan-1-ol is bonded to four different groups: a hydrogen atom, a methyl group, a hydroxymethyl group (-CH2OH), and a 4-methylpentyl group. This makes it a stereocenter, meaning the molecule is chiral and can exist in two non-superimposable mirror-image forms known as enantiomers. gcms.cz These enantiomers are designated as (2S)-2,6-dimethylheptan-1-ol and (2R)-2,6-dimethylheptan-1-ol based on the Cahn-Ingold-Prelog priority rules.

Enantiomers share identical physical and chemical properties, such as boiling point, melting point, and solubility. pressbooks.pub The primary way they differ is in their interaction with plane-polarized light. One enantiomer will rotate the plane of polarized light in a clockwise direction, known as dextrorotatory (+), while its mirror image will rotate it in a counter-clockwise direction, termed levorotatory (–), by an equal magnitude. pressbooks.publibretexts.org This property is called optical activity. libretexts.org A 50:50 mixture of both enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out. libretexts.org

Diastereomeric Analogues and Related Chiral Polyols

The structural motif of 2,6-dimethylheptan-1-ol is found in more complex, related polyols that possess multiple stereocenters. The introduction of additional hydroxyl groups can lead to the formation of diastereomers, which are stereoisomers that are not mirror images of each other.

2,6-Dimethylheptane-1,7-diol : This diol has two stereocenters at positions C2 and C6. The maximum number of stereoisomers is 2², or four. These consist of a pair of enantiomers, (2R,6R) and (2S,6S), which are referred to as the anti-isomers. The other two possibilities, (2R,6S) and (2S,6R), represent a single achiral meso compound because it possesses an internal plane of symmetry. Therefore, 2,6-dimethylheptane-1,7-diol exists as three stereoisomers: one pair of enantiomers and one meso compound. The enantiomers of the anti-diol have been synthesized and used as building blocks for creating other chiral molecules, such as insect pheromones. researchgate.net

2,6-Dimethylheptane-1,2,6-triol : This triol contains three stereocenters at positions C1, C2, and C6. With three distinct chiral centers, the total number of possible stereoisomers is 2³, which equals eight. These eight stereoisomers exist as four pairs of enantiomers. Each pair of enantiomers has a diastereomeric relationship with the other pairs.

Table 2: Stereoisomerism in 2,6-Dimethylheptan-1-ol and its Analogues

| Compound | Number of Stereocenters | Number of Stereoisomers | Isomer Types |

|---|---|---|---|

| 2,6-Dimethylheptan-1-ol | 1 (at C2) | 2 | 1 pair of enantiomers [(2R) and (2S)] |

| 2,6-Dimethylheptane-1,7-diol | 2 (at C2, C6) | 3 | 1 pair of enantiomers [(2R,6R) and (2S,6S)] and 1 meso compound [(2R,6S)] |

| 2,6-Dimethylheptane-1,2,6-triol | 3 (at C1, C2, C6) | 8 | 4 pairs of enantiomers |

Chiral Purity and Optical Activity in Mechanistic Studies

Chiral purity, often expressed as enantiomeric excess (ee), is a measure of the predominance of one enantiomer in a mixture. It is a crucial parameter in stereoselective synthesis and in studies investigating reaction mechanisms. The optical activity of a sample, measured using a polarimeter, is directly proportional to its chiral purity. purdue.edu A pure enantiomer will exhibit the maximum specific rotation, while a racemic mixture will show no rotation. libretexts.org

The study of optical activity is fundamental for several reasons:

Assigning Configuration : While the direction of optical rotation (dextro- or levorotatory) does not directly correlate to the R/S configuration, determining the specific rotation of a pure enantiomer allows for the characterization and identification of that specific molecule. pressbooks.pub

Monitoring Reactions : In asymmetric synthesis, where the goal is to produce a single enantiomer, polarimetry can be used to monitor the progress of a reaction and determine the enantiomeric excess of the product. libretexts.org

Mechanistic Insights : The stereochemical outcome of a chemical reaction provides valuable insight into its mechanism. By analyzing the chiral purity of the products formed from a chiral starting material, chemists can deduce the stereochemical pathway of the reaction.

Modern analytical techniques, particularly chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC), are essential for accurately determining chiral purity. gcms.czmdpi.com These methods use a chiral stationary phase that interacts differently with each enantiomer, allowing for their separation and quantification. gcms.cz This precise measurement of enantiomeric composition is often more reliable than polarimetry, especially for samples with low optical rotation. mdpi.com Gas-phase polarimetric data is also desirable as it allows for the examination of a molecule's inherent optical activity without the influence of solvent effects. yale.edu

Biological and Ecological Significance of 2s 2,6 Dimethylheptan 1 Ol and Its Analogues

Natural Occurrence and Biosynthetic Pathways

The presence of (2S)-2,6-dimethylheptan-1-ol in the natural world is subtle, with its identification being linked to specific metabolic and volatile profiles of certain organisms.

Scientific databases have cataloged 2,6-dimethylheptan-1-ol (B1196362) as a metabolite of the water flea, Daphnia pulex nih.gov. This identification suggests its involvement in the biochemical pathways of this freshwater crustacean. The precise function and biosynthetic route of this alcohol within Daphnia pulex are areas that warrant further investigation to understand its physiological or ecological role, such as acting as an internal signaling molecule or a precursor to other essential compounds.

The volatile organic compound (VOC) profiles of many plants are complex mixtures that contribute to their aroma and interactions with the environment. While the specific presence of this compound in Phlomis floccosa is not extensively documented in readily available literature, studies on the essential oils of the related species, Phlomis pungens, have identified a wide array of monoterpenes, sesquiterpenes, and aliphatic compounds researchgate.net. The investigation of such natural sources is crucial for discovering novel compounds and understanding their ecological functions, which can range from attracting pollinators to deterring herbivores.

Role as Semiochemical Precursors and Derivatives

The primary significance of this compound and its analogues lies in their utility as chiral synthons for the asymmetric synthesis of semiochemicals, which are chemicals involved in communication between organisms.

The precise stereochemistry of this compound makes it and its derivatives invaluable starting materials for constructing the complex, stereospecific molecules that function as insect pheromones.

Tea Tussock Moth (Euproctis pseudoconspersa): The sex pheromone of the Tea Tussock Moth, identified as 10,14-dimethyl-l-pentadecyl isobutyrate, has been synthesized using various strategies mdpi.com. In one efficient synthesis, the related chiral alcohol, (R)-2,6-dimethylheptan-1-ol, was utilized as a key starting material, demonstrating the application of this structural motif in pheromone synthesis scispace.comnih.gov.

Apple Leafminer (Lyonetia prunifoliella): The synthesis of the sex pheromone components of the Apple Leafminer has been accomplished using the (2S,6S)-isomer of 2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether as a chiral building block researchgate.netconsensus.appresearchgate.net. This diol is a direct analogue of this compound, highlighting the importance of the 2,6-dimethylheptane (B94447) backbone in creating these specific semiochemicals.

Tsetse Fly (Glossina austeni): The contact sex pheromone of the female Tsetse Fly consists of long-chain methyl-branched alkanes, such as 13,17-dimethyl-1-tritriacontene and 13,17-dimethyl-1-pentatriacontene. The synthesis of all possible stereoisomers of these pheromones was achieved starting from the enantiomers of protected syn- and anti-2,6-dimethylheptane-1,7-diol, further illustrating the versatility of this chiral scaffold in synthesizing complex natural products researchgate.net.

Table 1: Examples of Insect Pheromones Synthesized from 2,6-Dimethylheptan-1-ol Analogues

| Insect Species | Pheromone Component(s) | Chiral Precursor Derived from 2,6-Dimethylheptan-1-ol |

|---|---|---|

| Tea Tussock Moth | (S)-10,14-dimethylpentadecyl isobutyrate | (R)-2,6-dimethylheptan-1-ol |

| Apple Leafminer | anti-10,14-dimethyl-1-octadecene, anti-5,9-dimethyloctadecane, anti-5,9-dimethylheptadecane | (2S,6S)-2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether |

| Tsetse Fly | 13,17-dimethyl-1-tritriacontene, 13,17-dimethyl-1-pentatriacontene | Enantiomers of syn- and anti-2,6-dimethylheptane-1,7-diol |

The biological activity of insect pheromones is often highly dependent on their stereochemistry nih.gov. A slight change in the three-dimensional arrangement of atoms can render a pheromone inactive or even inhibitory. Therefore, the synthesis of stereochemically pure pheromones is essential for studying their biological function and for their potential use in pest management strategies rsc.orgrsc.org.

Investigations into chiral methyl-branched pheromones reveal that nature exhibits a remarkable degree of stereospecificity rsc.orgrsc.orgsioc-journal.cn. The enantioselective synthesis of these compounds, often relying on chiral building blocks like this compound, allows researchers to:

Determine the absolute configuration of the naturally occurring pheromone by comparing the biological activity of different synthetic stereoisomers with that of the natural extract diva-portal.org.

Understand the structure-activity relationship, i.e., how the specific stereochemistry of the pheromone molecule relates to its effectiveness in eliciting a behavioral response in the target insect.

Develop species-specific and environmentally friendly pest control methods, such as mating disruption or mass trapping, which rely on the use of synthetic pheromones.

The study of these chiral molecules underscores the importance of stereochemistry in chemical communication and highlights the role of synthetic chemistry in unraveling the complexities of the natural world.

Advanced Analytical Techniques for Characterization of 2s 2,6 Dimethylheptan 1 Ol

Chromatographic Methods for Separation and Purity Assessment

Chromatographic techniques are indispensable for separating (2S)-2,6-dimethylheptan-1-ol from complex mixtures, assessing its chemical purity, and quantifying its chiral purity. Gas and liquid chromatography are the primary methods utilized for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique ideal for the analysis of volatile compounds like this compound. It combines the superior separation capabilities of gas chromatography with the sensitive and specific detection provided by mass spectrometry.

In a typical GC-MS analysis, the sample is injected into the GC system, where it is vaporized. The volatile components are then carried by an inert gas (such as helium) through a long, thin capillary column. The separation is based on the differential partitioning of the analytes between the mobile phase (carrier gas) and a stationary phase coated on the column's inner surface. For a primary alcohol like 2,6-dimethylheptan-1-ol (B1196362), a nonpolar or mid-polarity column is often effective. As the separated components exit the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected, providing a unique mass spectrum for each component. This mass spectrum serves as a chemical fingerprint for identification.

Table 1: Illustrative GC-MS Parameters for Volatile Analysis

| Parameter | Value/Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial 50 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min) |

| MS Ion Source | Electron Ionization (EI) at 70 eV |

| MS Quadrupole Temp | 150 °C |

| Mass Scan Range | 40-400 amu |

Enantioselective Gas Chromatography for Chiral Purity Determination

To determine the enantiomeric purity of this compound, standard GC columns are insufficient as they cannot differentiate between enantiomers. Enantioselective gas chromatography, which employs a chiral stationary phase (CSP), is the method of choice. These CSPs are typically based on cyclodextrin (B1172386) derivatives. researchgate.net The chiral selector, often a derivatized β- or γ-cyclodextrin, is immobilized onto the polysiloxane backbone of the stationary phase. researchgate.net

The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector. researchgate.net The differing stability of these complexes leads to different retention times for the (S)- and (R)-enantiomers, allowing for their separation and quantification. The choice of the specific cyclodextrin derivative is crucial for achieving optimal resolution.

Table 2: Proposed Enantioselective GC Parameters

| Parameter | Value/Condition |

|---|---|

| Column | Chiral capillary column, e.g., 25 m x 0.25 mm ID, coated with a modified β-cyclodextrin (like Chirasil-DEX CB) |

| Carrier Gas | Hydrogen or Helium |

| Oven Temperature | Isothermal or slow ramp (e.g., 2 °C/min) to optimize resolution |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) for Stereoisomer Resolution

High-Performance Liquid Chromatography (HPLC) offers an alternative and powerful approach for chiral separations. While GC is suitable for volatile compounds, HPLC can be applied to a broader range of molecules. For resolving the enantiomers of 2,6-dimethylheptan-1-ol, two main strategies can be employed:

Direct Separation using a Chiral Stationary Phase (CSP): This is the most common approach. The sample is passed through an HPLC column packed with a CSP. Polysaccharide-based CSPs, such as those with cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support, are widely used and effective for a broad range of chiral compounds, including alcohols. The separation occurs due to differential interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the enantiomers and the chiral selector.

Indirect Separation via Derivatization: In this method, the alcohol is first reacted with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers have different physical properties and can be separated on a standard, non-chiral HPLC column (e.g., a silica or C18 column). After separation, the amount of each diastereomer can be related back to the original enantiomeric composition.

Spectroscopic Methods for Structural and Stereochemical Elucidation

Spectroscopic techniques are essential for confirming the molecular structure and providing detailed information about the stereochemistry of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C NMR) for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules. Both ¹H (proton) and ¹³C (carbon-13) NMR provide information about the chemical environment of each atom.

¹H NMR: A ¹H NMR spectrum of this compound would show distinct signals for each unique proton in the molecule. The chemical shift (δ) indicates the electronic environment, the integration gives the relative number of protons, and the splitting pattern (multiplicity) reveals information about adjacent protons. The diastereotopic protons of the -CH₂OH group, being adjacent to the C2 stereocenter, would be expected to show different chemical shifts and appear as a complex multiplet.

¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom. The chemical shift of the C2 carbon, being the stereogenic center, is of particular interest. The presence of the correct number of signals confirms the carbon backbone.

While standard NMR can confirm the connectivity, advanced NMR techniques, such as the use of chiral solvating or derivatizing agents, are often required to determine enantiomeric excess or assign the absolute configuration without a known standard.

Table 3: Predicted ¹³C NMR Chemical Shifts for 2,6-Dimethylheptan-1-ol

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-CH₂OH) | ~68 |

| C2 (-CH) | ~39 |

| C3 (-CH₂) | ~37 |

| C4 (-CH₂) | ~25 |

| C5 (-CH₂) | ~39 |

| C6 (-CH) | ~28 |

| C7 (CH₃ on C6) | ~23 |

| C8 (CH₃ on C6) | ~23 |

| C9 (CH₃ on C2) | ~16 |

Note: These are approximate values for the racemic mixture; shifts can vary slightly based on solvent and specific stereochemistry.

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and confirm the molecular formula of a compound. nih.gov When coupled with GC, it also helps in identifying the compound based on its fragmentation pattern. nih.gov

For 2,6-dimethylheptan-1-ol (C₉H₂₀O, molecular weight: 144.25 g/mol ), the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 144, although it may be weak or absent for primary alcohols due to rapid fragmentation. nih.gov

Common fragmentation pathways for primary alcohols include:

Alpha-cleavage: The bond between C1 and C2 breaks, leading to the loss of a C₈H₁₇ radical. This results in a stable, resonance-stabilized ion [CH₂OH]⁺ at m/z 31, which is often a prominent peak for primary alcohols.

Loss of Water: Dehydration can occur, leading to a fragment at m/z 126 (M-18).

Loss of an Alkyl Group: Cleavage at other points along the carbon chain can result in the loss of various alkyl radicals. For instance, the loss of an isobutyl radical (C₄H₉•) from the molecular ion would lead to a fragment at m/z 87.

Table 4: Key Fragments in the Mass Spectrum of 2,6-Dimethylheptan-1-ol

| m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 144 | [C₉H₂₀O]⁺ | Molecular Ion (M⁺) |

| 126 | [C₉H₁₈]⁺• | Loss of H₂O |

| 87 | [C₅H₁₁O]⁺ | Loss of isobutyl radical (C₄H₉•) |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Integration of Analytical Techniques in Stereoisomer Research

The comprehensive analysis of stereoisomers of 2,6-dimethylheptan-1-ol necessitates a multi-faceted approach, often referred to as "hyphenated techniques." This involves the coupling of two or more analytical instruments to leverage the strengths of each, providing a more complete picture of the analyte's properties than could be achieved with standalone methods. For chiral molecules like this compound, the combination of chromatographic separation with spectroscopic identification is particularly powerful.

The primary challenge in stereoisomer research is the identical physicochemical properties of enantiomers (e.g., boiling point, mass spectrum), which makes their separation and individual characterization difficult. Hyphenated techniques, especially those incorporating chiral selectors, are instrumental in overcoming this hurdle.

A common and effective integrated approach for the analysis of volatile chiral compounds such as 2,6-dimethylheptan-1-ol is enantioselective Gas Chromatography-Mass Spectrometry (GC-MS) . In this technique, a gas chromatograph equipped with a chiral stationary phase (CSP) is used to separate the enantiomers in time before they are introduced into the mass spectrometer for detection and fragmentation analysis. The choice of the chiral stationary phase is critical for achieving baseline separation of the enantiomers. Modified cyclodextrins are frequently employed as CSPs for the analysis of chiral alcohols chromatographyonline.comgcms.cz.

While GC-MS can effectively separate and quantify enantiomers, it does not directly provide information about the absolute configuration (i.e., whether the enantiomer is R or S). For this, Nuclear Magnetic Resonance (NMR) spectroscopy , often used in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs), is an indispensable tool. The reaction of a chiral alcohol with a CDA results in the formation of diastereomers, which exhibit distinct NMR spectra, allowing for the determination of enantiomeric excess and, in many cases, the absolute configuration by analyzing the differences in chemical shifts jeol.com.

Multidimensional Gas Chromatography (MDGC) , particularly in its heart-cutting (GC-GC) or comprehensive two-dimensional (GCxGC) formats, offers enhanced resolution for complex mixtures containing stereoisomers. In an MDGC setup for chiral analysis, an initial separation can be performed on a non-chiral column, and specific fractions containing the target isomers can be "heart-cut" and transferred to a second column with a chiral stationary phase for enantioselective separation. This approach is particularly useful for isolating and identifying trace enantiomers in complex matrices researchgate.net.

The integration of these techniques provides a synergistic workflow for stereoisomer research. For instance, a sample containing a mixture of 2,6-dimethylheptan-1-ol stereoisomers could first be analyzed by chiral GC-MS to determine the number of stereoisomers present and their relative abundance. Subsequently, NMR spectroscopy with a chiral auxiliary can be employed to elucidate the absolute configuration of the separated isomers.

Detailed Research Findings

Table 1: Chiral GC-MS Analysis of a 2,6-Dimethylheptan-1-ol Stereoisomeric Mixture

| Stereoisomer | Retention Time (min) | Relative Abundance (%) | Key Mass Fragments (m/z) |

| (2R, 6S)-2,6-dimethylheptan-1-ol | 15.2 | 25 | 43, 57, 71, 85, 126 |

| (2S, 6R)-2,6-dimethylheptan-1-ol | 15.2 | 25 | 43, 57, 71, 85, 126 |

| (2R, 6R)-2,6-dimethylheptan-1-ol | 15.8 | 25 | 43, 57, 71, 85, 126 |

| (2S, 6S)-2,6-dimethylheptan-1-ol | 16.1 | 25 | 43, 57, 71, 85, 126 |

Note: In this hypothetical example, the meso compounds (2R, 6S) and (2S, 6R) are identical and would co-elute. The enantiomeric pair (2R, 6R) and (2S, 6S) are separated on the chiral column.

Table 2: ¹H-NMR Chemical Shift Data for Diastereomeric Esters of 2,6-Dimethylheptan-1-ol with a Chiral Derivatizing Agent (e.g., Mosher's acid)

| Proton | Diastereomer 1 (from R-alcohol) δ (ppm) | Diastereomer 2 (from S-alcohol) δ (ppm) | Δδ (ppm) |

| H-1a | 4.15 | 4.12 | 0.03 |

| H-1b | 4.08 | 4.11 | -0.03 |

| H-2 | 1.85 | 1.88 | -0.03 |

| CH₃-2 | 0.92 | 0.95 | -0.03 |

| H-6 | 1.55 | 1.52 | 0.03 |

| CH₃-6a | 0.88 | 0.91 | -0.03 |

| CH₃-6b | 0.86 | 0.89 | -0.03 |

This illustrative data demonstrates the principle of using a chiral derivatizing agent to induce non-equivalence in the NMR signals of the resulting diastereomers, allowing for their differentiation and quantification.

The integration of these powerful analytical techniques provides a robust framework for the complete stereochemical characterization of chiral molecules like this compound, ensuring the accurate identification and quantification of each stereoisomer, which is essential for understanding its biological function and for quality control purposes.

Research on Derivatives and Analogues of 2s 2,6 Dimethylheptan 1 Ol

Chiral Diols and Triols as Key Synthetic Intermediates in Natural Product Synthesis

Chiral diols and triols derived from the 2,6-dimethylheptane (B94447) framework are important intermediates in the synthesis of natural products. Their defined stereocenters are leveraged to control the stereochemistry of subsequent reaction steps, leading to the formation of specific isomers of the target molecules.

One notable example is (2S,3S)-2,6-Dimethylheptane-1,3-diol , a key structure corresponding to the oxygenated side chain of 22(S)-hydroxycholestrol. researchgate.net This diol has been synthesized from a chiral precursor, (R)-4-benzyl-3-[(2R,3S)-3-hydroxy-2,6-dimethylheptanoyl]-1,3-oxazolidin-2-one, confirming its absolute stereochemistry. researchgate.net The synthesis of such chiral diols is fundamental for accessing complex steroidal natural products and studying their structure-activity relationships.

Similarly, the chiral triol, (R)-2,6-dimethylheptane-1,2,6-triol , has been utilized as a pivotal intermediate. researchgate.net This compound was prepared as part of a synthetic route to the enantiomeric forms of linaloyl oxide, a naturally occurring flavor component. researchgate.net The synthesis involved the ozonolysis of a diol precursor, followed by reduction, to yield the target triol, which then serves as a versatile building block for further transformations into complex terpenes. researchgate.net

Exploration of Ether and Ester Derivatives in Stereoselective Synthesis

The hydroxyl group of 2,6-dimethylheptan-1-ol (B1196362) and its analogues can be readily converted into ether and ester derivatives. These modifications serve not only as protecting groups during multi-step syntheses but also as functional handles to introduce new chiral centers or build more complex molecular architectures in a stereocontrolled manner.

A significant application is seen in the synthesis of insect pheromones. The enantiomers of anti-2,6-dimethylheptane-1,7-diol monotetrahydropyranyl ether have been synthesized and used as crucial building blocks. researchgate.netconsensus.app These ether derivatives were instrumental in the stereoselective synthesis of the sex pheromone components of the apple leafminer, Lyonetia prunifoliella. researchgate.netconsensus.app Specifically, they were converted into the enantiomers of anti-10,14-dimethyl-1-octadecene, anti-5,9-dimethyloctadecane, and anti-5,9-dimethylheptadecane. researchgate.netconsensus.app This demonstrates how ether functionalization of a 2,6-dimethylheptane analogue provides a key intermediate for constructing long-chain, stereochemically defined aliphatic natural products.

Functionalization of Structural Analogues and Their Reactivity Studies

The functionalization of structural analogues of (2S)-2,6-dimethylheptan-1-ol and the study of their reactivity are central to expanding their synthetic utility. By introducing different functional groups, chemists can create a diverse range of chiral synthons applicable to various synthetic challenges.

The monotetrahydropyranyl ether of 2,6-dimethylheptane-1,7-diol serves as a prime example of a functionalized structural analogue. researchgate.net These stereoisomeric building blocks have proven effective for the synthesis of syn- or anti-1,5-dimethylated aliphatic pheromones. researchgate.net The reactivity of these ethers in subsequent coupling and modification reactions allows for the elongation of the carbon chain and the introduction of further functionality, ultimately leading to the target pheromone structures. researchgate.net The conversion of these building blocks into the active pheromone components highlights the importance of studying the reactivity of such functionalized analogues to enable efficient and stereocontrolled synthetic routes. researchgate.net

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Stereoselective Synthetic Routes

The synthesis of enantiomerically pure chiral alcohols is a cornerstone of the pharmaceutical, agrochemical, and fine chemical industries. nih.govnih.gov Traditional methods often rely on costly metal catalysts and harsh reaction conditions, which carry a significant environmental impact. nih.gov Consequently, a major thrust of future research is the development of sustainable and highly selective synthetic methodologies.

Biocatalysis has emerged as a powerful and green alternative. longdom.org The use of whole-cell systems or isolated enzymes for the asymmetric reduction of prochiral ketones offers high regio- and stereoselectivity under mild, aqueous conditions. nih.govnih.gov Organisms like Daucus carota (carrot) and microorganisms containing alcohol dehydrogenases (ADHs) are increasingly being employed as biocatalysts. longdom.orgrsc.org These biological systems possess the advantage of regenerating necessary cofactors in situ, which simplifies the process and reduces costs. oup.com Research is focused on discovering novel enzymes with broader substrate scopes and enhanced stability, as well as optimizing reaction conditions to improve yields and enantiomeric excess (ee). nih.govrsc.org

Another promising area is the advancement of metal-catalyzed dynamic kinetic resolution (DKR). This process combines the enzymatic resolution of a racemic alcohol with in situ racemization of the slower-reacting enantiomer by a metal catalyst, theoretically allowing for a 100% yield of the desired enantiomerically pure product. mdpi.com Future work aims to develop more efficient and environmentally benign metal catalysts, such as those based on iron or vanadium, to replace more hazardous and expensive options like ruthenium. mdpi.com

| Synthetic Strategy | Core Principle | Key Advantages | Emerging Research Areas |

|---|---|---|---|

| Whole-Cell Biocatalysis | Use of living microorganisms or plant cells (e.g., Daucus carota) to perform stereoselective ketone reduction. nih.govlongdom.org | Environmentally friendly (aqueous media), in situ cofactor regeneration, cost-effective. oup.comnih.gov | Screening for novel organisms, genetic engineering of microbes for higher efficiency, optimization of reaction conditions. nih.gov |

| Enzymatic Catalysis | Application of isolated enzymes, particularly alcohol dehydrogenases (ADHs), for asymmetric reduction. nih.gov | High enantioselectivity (>99% ee), mild reaction conditions, high chemo- and regioselectivity. nih.govrsc.org | Enzyme immobilization for reusability, directed evolution for enhanced stability and substrate scope, development of multi-enzyme cascade systems. nih.gov |

| Dynamic Kinetic Resolution (DKR) | Combination of enzymatic kinetic resolution with a metal catalyst that racemizes the unwanted enantiomer. mdpi.com | Potential for 100% theoretical yield, broad substrate applicability. mdpi.com | Development of sustainable and non-precious metal catalysts (e.g., Fe, V), expansion to more complex alcohol structures. mdpi.com |

Elucidation of Broader Biological Roles and Metabolic Pathways

The structural motifs present in (2S)-2,6-dimethylheptan-1-ol are common in nature, particularly in the realm of insect chemical communication. Many insect pheromones are chiral molecules derived from fatty acid or isoprenoid metabolic pathways. nih.govwikipedia.org These compounds are often alcohols, aldehydes, or acetate (B1210297) esters, where the specific chirality and composition of the blend are critical for biological activity. nih.gov

Future research will likely investigate whether this compound or its derivatives function as pheromones or kairomones in specific insect species. This involves the collection and analysis of insect-derived volatile compounds, followed by electrophysiological and behavioral assays to determine a biological response.

Understanding the metabolic pathways that could produce or degrade this alcohol is another key research direction. In insects, pheromone biosynthesis often involves a series of specialized enzymes that modify common metabolites. nih.gov Typical pathways include fatty acid synthesis followed by chain-shortening or elongation, desaturation, and functional group modification by reductases, oxidases, and acetyltransferases. nih.gov The degradation of such alcohol pheromones within the insect or in the environment is equally important and likely involves oxidation to the corresponding aldehyde and carboxylic acid by alcohol dehydrogenases and aldehyde oxidases. nih.gov Elucidating these specific enzymatic steps could enable the bio-engineering of organisms for pheromone production or the development of targeted pest control strategies.

Advancements in In Situ Chiral Analysis and Characterization Techniques

The accurate determination of enantiomeric composition is critical for both synthetic chemistry and the study of biological systems. cyi.ac.cy Traditional methods often require sample collection, derivatization, and separation, which can be time-consuming and may not be suitable for monitoring dynamic processes in real time. cyi.ac.cy Emerging research focuses on developing advanced in situ techniques for rapid and sensitive chiral analysis.

Chiral capillary gas chromatography (GC) remains a highly valuable and selective tool for the analysis of volatile enantiomers like this compound, especially when using cyclodextrin-based stationary phases. chromatographyonline.com However, for real-time monitoring, newer technologies are being explored. Cavity-enhanced polarimetry is one such technique that allows for the unambiguous determination of enantiomeric excess in complex gaseous mixtures at trace levels without prior calibration or separation. cyi.ac.cy This could be applied to monitor the production of chiral volatiles from biological systems, such as plants or insects, in situ.

Supercritical fluid chromatography (SFC) is also gaining traction for the purification of volatile chiral compounds. SFC uses lower operating temperatures than GC, making it more suitable for thermally unstable molecules, and offers higher loading capacity and shorter run times. Furthermore, advances in mass spectrometry (MS) and nuclear magnetic resonance (NMR), including the use of chiral derivatizing agents and selectors, are continually pushing the boundaries of sensitivity and specificity in chiral analysis. acs.orgnih.gov

| Analytical Technique | Principle of Operation | Advantages for Chiral Analysis | Emerging Developments |

|---|---|---|---|

| Chiral Gas Chromatography (GC) | Separation of enantiomers based on differential interaction with a chiral stationary phase (e.g., modified cyclodextrins). chromatographyonline.com | High resolution, high sensitivity, well-established for volatile compounds. chromatographyonline.com | Development of new stationary phases with unique selectivities, multidimensional GC for complex matrix analysis. researchgate.net |

| Cavity-Enhanced Polarimetry | Measures the optical rotation of chiral molecules in the gas phase with extremely high sensitivity. cyi.ac.cy | In situ and online monitoring, no need for separation or calibration, provides absolute configuration. cyi.ac.cy | Miniaturization of systems, integration with other analytical techniques for comprehensive analysis. |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO₂) as the mobile phase for separation on a chiral stationary phase. | Fast separations, lower temperature operation, environmentally friendly mobile phases, high loading capacity for purification. | Coupling with mass spectrometry (SFC-MS) for enhanced identification, development of novel stationary phases. mdpi.com |

| Mass Spectrometry (MS) with Chiral Selectors | Formation of diastereomeric complexes with a chiral selector, allowing for mass-based differentiation of enantiomers. acs.org | High sensitivity and specificity, applicable to complex mixtures without extensive cleanup. nih.gov | Ion mobility-mass spectrometry for gas-phase separation of chiral ions, development of new chiral derivatizing agents. nih.gov |

Applications of Green Chemistry Principles in Chiral Alcohol Synthesis

The synthesis of chiral alcohols is a prime area for the application of green chemistry principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. longdom.orgfrontiersin.org Future research in this domain will continue to build on the foundation of biocatalysis, which inherently aligns with many green chemistry goals.

A key focus is the use of environmentally benign solvents, with water being the ideal choice for many biocatalytic reactions. nih.gov Where organic solvents are necessary, a shift towards greener options like supercritical fluids (e.g., CO₂) is being explored. longdom.org Solvent-free reaction conditions represent another important frontier, reducing both environmental impact and purification costs. nih.gov

Atom economy is another central principle, encouraging synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov Biocatalytic reductions of ketones to alcohols are highly atom-economical processes. The development of catalysts, both biological and chemical, that can be easily recovered and reused is also a major research goal. Immobilizing enzymes on solid supports is a well-established strategy to facilitate reuse and improve catalyst stability. nih.gov Ultimately, the convergence of biocatalysis, sustainable solvent use, and process optimization will pave the way for truly green and economically viable manufacturing of chiral alcohols like this compound.

Q & A

Basic Research Questions

Q. What stereoselective synthesis methods are effective for producing enantiomerically pure (2S)-2,6-dimethylheptan-1-ol?

- Methodological Answer : The Mitsunobu reaction is a robust method for stereochemical inversion, as demonstrated in the synthesis of its enantiomer (R)-2,6-dimethylheptan-1-ol . Using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (Ph₃P) with a chiral alcohol precursor ensures retention of the S-configuration. Subsequent catalytic hydrogenation (Pt/C, H₂) prevents racemization during alkene reduction, achieving >99% yield . For scale-up, optimize solvent polarity and reaction time to minimize side products.

Q. How can NMR spectroscopy distinguish this compound from its diastereomers or structural analogs?

- Methodological Answer : Key NMR features include:

- ¹H NMR : Distinct splitting patterns for the C2 and C6 methyl groups due to chiral center proximity. For example, the C2 methyl in the S-configuration may show coupling with adjacent protons (δ 0.93 ppm, dd, J = 6.6, 4.5 Hz) .

- ¹³C NMR : Chemical shifts for the hydroxyl-bearing carbon (C1) and chiral center (C2) are diagnostic. Compare with computational predictions (e.g., DFT calculations) to validate assignments.

Q. What are the common pitfalls in characterizing chiral alcohols like this compound, and how can they be mitigated?

- Methodological Answer :

- Racemization during analysis : Use low-temperature NMR (e.g., 20°C) and chiral columns (e.g., Chiralcel OD-H) for HPLC to preserve stereochemical integrity.

- Impurity masking : Employ high-resolution mass spectrometry (HRMS) to detect trace impurities, especially if synthetic yields deviate from literature values (e.g., 83% vs. 99% in intermediate steps) .

Advanced Research Questions

Q. How can enantiomeric excess (ee) of this compound be accurately quantified in complex mixtures?

- Methodological Answer :

- Chiral chromatography : Use a Daicel Chiralpak IG-U column with n-hexane/isopropanol (95:5) at 1.0 mL/min. Calibrate with racemic standards.

- Circular dichroism (CD) : Correlate CD ellipticity at 220–250 nm with ee values. Validate against X-ray crystallography data if single crystals are obtainable.

Q. What computational strategies predict the physicochemical properties of this compound for drug design applications?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Simulate solvation free energy in water/octanol systems to predict logP values. Tools like GROMACS with CHARMM36 force fields are recommended.

- Docking studies : Use AutoDock Vina to model interactions with enzymes (e.g., alcohol dehydrogenases). Prioritize conformational sampling near the chiral center due to steric effects from the 2,6-dimethyl groups.

Q. How do conflicting NMR or crystallography data for this compound arise, and how should they be resolved?

- Methodological Answer :

- Case study : If experimental NMR δ 1.39 ppm (m, 1H) conflicts with predicted shifts, re-examine sample purity via GC-MS. Contamination by synthetic intermediates (e.g., Julia sulfone reagents) is common .

- Crystallography : If X-ray data show disordered methyl groups, refine the structure using SHELXL with twin-law corrections.

Educational and Procedural Questions

Q. What pedagogical tools enhance understanding of stereochemistry in compounds like this compound for undergraduate researchers?

- Methodological Answer :

- 3D visualization software : Tools like Jmol improve visuospatial reasoning by allowing rotation and zooming of molecular models. Students using 3D tools scored 20% higher in stereochemical problem-solving .

- Interactive case studies : Simulate racemization scenarios (e.g., pH-dependent alcohol stability) to teach mechanistic organic chemistry.

Q. How can researchers design experiments to troubleshoot low yields in the Mitsunobu synthesis of this compound?

- Methodological Answer :

- DOE (Design of Experiments) : Vary DIAD/Ph₃P ratios (1:1 to 1:2) and solvent systems (THF vs. DCM). Use ANOVA to identify critical factors.

- In-situ monitoring : Employ IR spectroscopy to track azodicarboxylate consumption (peak at 1740 cm⁻¹).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.